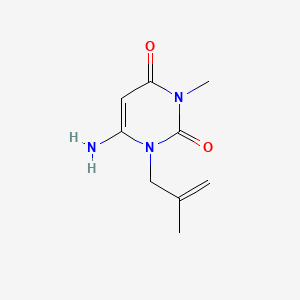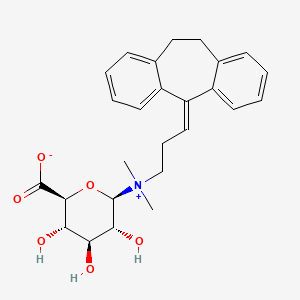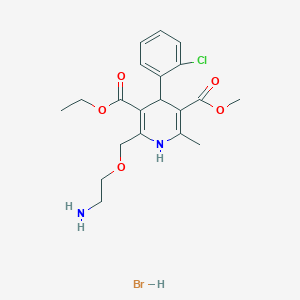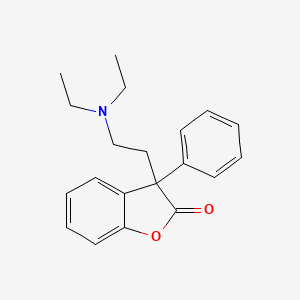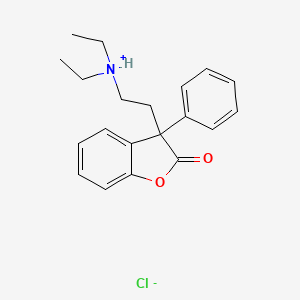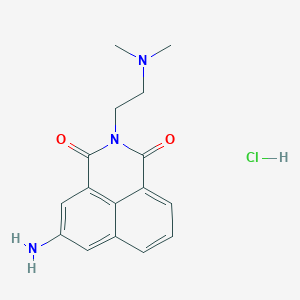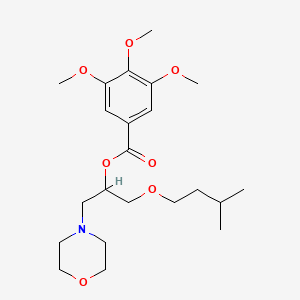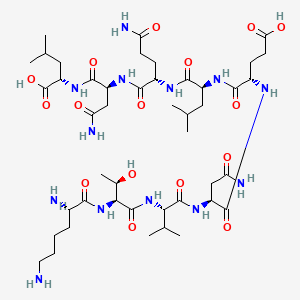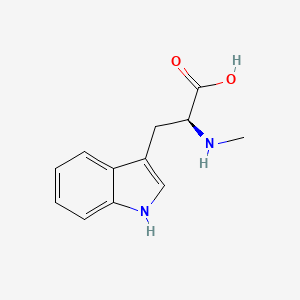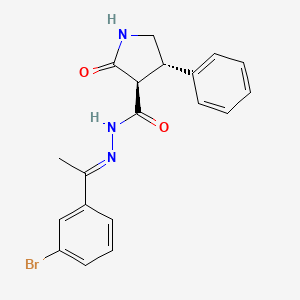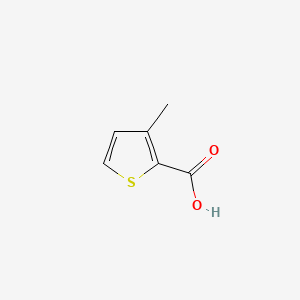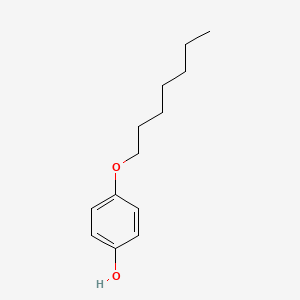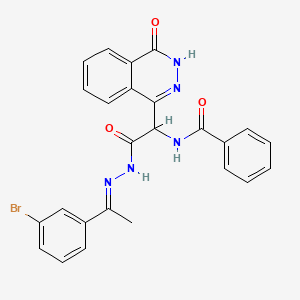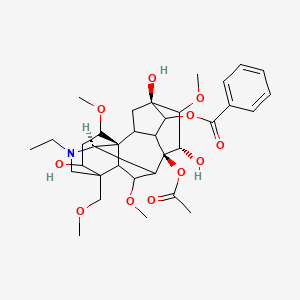
Aconitine
Overview
Description
Mechanism of Action
Target of Action
Aconitine, a primary bioactive diterpene alkaloid derived from Aconitum L plants , primarily targets the voltage-gated sodium ion channels . These channels are heteromeric glycoproteins found in the membrane of cells in excitable tissue, such as muscles and neurons . They are highly selective for sodium ions, open rapidly to depolarize the membrane, and close to repolarize the membrane .
Mode of Action
This compound binds to the receptor at the neurotoxin binding site 2 on the alpha-subunit of the channel protein . This binding results in a sodium-ion channel that stays open longer . This compound suppresses the conformational change in the sodium-ion channel from the active state to the inactive state . This leads to a depolarizing shift of the resting membrane potential and causes repetitive firing of action potentials in excitable membranes .
Biochemical Pathways
This compound affects several biochemical pathways. It activates voltage-dependent Na+ channels in the thymus, promoting thymic T cell development . It also inhibits Bcl-2 gene expression and activates the downstream gene Caspase-3 to promote tumor cell apoptosis through the regulation of the NF-κB signaling pathway .
Pharmacokinetics
It is known that this compound and its intermediate derivatives undergo metabolic conversion into derivatives with benzoyl- or amine-diterpenoid structures . This process likely occurs primarily in the mucosa of the gastrointestinal tract, liver, and plasma .
Result of Action
This compound has several molecular and cellular effects. It has been shown to lead to a significant reduction in tumor cell proliferation, a noteworthy increase in the rate of apoptosis among tumor cells, a decrease in the thymus index, and a reduction in the expression level of Bcl-2 . It also induces neurotoxicity by modulating multiple pathways, including the MAPK signaling pathway and AKT protein-related pathway, disrupting cell membrane integrity, impairing mitochondrial function, affecting cellular energy metabolism, and inducing apoptosis .
Biochemical Analysis
Biochemical Properties
Aconitine is a C19-norditerpenoid . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . Like many other alkaloids, the basic nitrogen atom in one of the six-membered ring structure of this compound can easily form salts and ions, giving it affinity for both polar and lipophilic structures (such as cell membranes and receptors) and making it possible for the molecule to pass the blood–brain barrier .
Cellular Effects
This compound has been reported to exhibit anti-cancerous activity in mice gastric cancer cells and S180 cells, as well as has the ability to inhibit spontaneous metastasis of Lewis lung cancer cells . It has also been shown to cause a significant reduction in tumor cell proliferation, a noteworthy increase in the rate of apoptosis among tumor cells, a decrease in the thymus index, and a reduction in the expression level of Bcl-2 .
Molecular Mechanism
This compound binds to the channel at the neurotoxin binding site 2 on the alpha subunit (the same site bound by batrachotoxin, veratridine, and grayanotoxin). This binding results in a sodium-ion channel that stays open longer. This compound suppresses the conformational change in the sodium-ion channel from the active state to the inactive state .
Temporal Effects in Laboratory Settings
This compound has been studied extensively, but the investigation of appropriate in vivo pharmacokinetic model are limited . Researchers have discovered several approaches that can effectively mitigate the toxic and side effects of this compound while enhancing its pharmacological efficacy .
Dosage Effects in Animal Models
In different mice pain models, this compound treatment at concentration of 0.3 mg/kg and 0.9 mg/kg improved the pain thresholds of mice similar to the positive drug aspirin at the concentration of 200 mg/kg . These results demonstrated that this compound treatment revealed significant analgesic effects in both acute thermal stimulus pain model and chemically-induced visceral pain model .
Metabolic Pathways
This compound exhibits a highly intricate biological metabolism, primarily occurring in the liver, stomach, and intestine . The metabolic process involves the catalysis of a hydrolysis reaction by carboxylesterase . Notably, the identification of hydroxylation, deoxidation, and demethylation products through liquid chromatography-mass spectrometry has been reported .
Transport and Distribution
The critical role of uptake transporters mediating the transport of this compound alkaloids into the liver and the kidneys has been investigated . The resulting data suggest that the uptake transporters are involved in the exposure to this compound either in the liver or kidneys, and that liquorice may exhibit detoxification effects by inhibiting the function of those transporters .
Subcellular Localization
Given its interaction with sodium-ion channels, it is likely to be found in the cell membrane where these channels are located
Preparation Methods
Synthetic Routes and Reaction Conditions: Aconitine can be synthesized through a series of complex chemical reactionsKey steps include the cyclization of intermediate compounds and the selective introduction of hydroxyl and methoxy groups .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Aconitum plant species. The extraction process includes the use of organic solvents such as ethanol or chloroform to isolate the alkaloid from plant material . Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Aconitine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various this compound derivatives, each with unique biological activities .
Scientific Research Applications
Aconitine has a wide range of scientific research applications:
Comparison with Similar Compounds
Mesaconitine: Another alkaloid from the Aconitum species, known for its analgesic properties.
Hypthis compound: Exhibits similar toxicological profiles and is also derived from Aconitum plants.
Comparison: this compound is unique due to its specific structural features and its potent interaction with sodium-ion channels . While mesthis compound and hypthis compound share some biological activities, this compound’s distinct molecular structure results in different pharmacological effects .
Properties
CAS No. |
302-27-2 |
|---|---|
Molecular Formula |
C34H47NO11 |
Molecular Weight |
645.7 g/mol |
IUPAC Name |
[(1S,4R,5R,7S,8R,9R,10R,13R,16S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19?,20?,21-,22?,23-,24-,25?,26+,27-,28+,29?,31-,32+,33-,34+/m0/s1 |
InChI Key |
XFSBVAOIAHNAPC-UHVGQKBVSA-N |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
Isomeric SMILES |
CCN1C[C@@]2(C(C[C@@H]([C@]34[C@H]1[C@H]([C@@H](C23)OC)[C@]5([C@H](C([C@]6(CC4C5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC(=O)C)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
Appearance |
Solid powder |
melting_point |
204.0 °C |
Key on ui other cas no. |
302-27-2 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetylbenzoyl aconine Acetylbenzoyl-aconine Acetylbenzoylaconine Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)- Aconitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


